molecular formula C19H17N7O3 B607375 Etc-159 CAS No. 1638250-96-0

Etc-159

Katalognummer: B607375
CAS-Nummer: 1638250-96-0
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: QTRXIFVSTWXRJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETC-159 (chemical name: 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide) is a potent and selective PORCN inhibitor that blocks the secretion of all Wnt ligands, thereby suppressing Wnt/β-catenin signaling . This small molecule has demonstrated robust anti-tumor activity in preclinical models of Wnt-driven cancers, including colorectal cancer (CRC), osteosarcoma (OS), and pancreatic cancer . Mechanistically, this compound reduces β-catenin levels, downregulates Wnt target genes (e.g., LEF1, AXIN2), and inhibits angiogenesis by suppressing VEGF and COX-2 expression .

Clinically, this compound has advanced to Phase 1B trials for treating microsatellite-stable (MSS) cancers, with ongoing studies evaluating its synergy with pembrolizumab (anti-PD-1) . It exhibits favorable pharmacokinetics, including rapid oral absorption (Tmax ≈ 0.5 hours) and 100% bioavailability in mice . However, prolonged use may cause bone loss, a side effect mitigated by concurrent alendronate therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ETC-159 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Specific details on the synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards. The production methods are designed to be efficient and cost-effective while maintaining high-quality standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: ETC-159 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.

    Substitution: Verschiedene Nucleophile oder Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von this compound führen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten führen.

Wissenschaftliche Forschungsanwendungen

Targeted Cancers

ETC-159 has been investigated for its effectiveness against several types of cancers:

Cancer TypeDescription
Colorectal CancerParticularly effective in tumors with RSPO fusions, which activate the Wnt pathway .
Endometrial CancerClinical trials are ongoing to assess its efficacy in this cancer type .
Ovarian CancerSimilar investigations are underway to determine its therapeutic potential .
Pancreatic CancerThis compound is being tested for its ability to target this aggressive cancer .
OsteosarcomaPreclinical studies indicate that it can induce tumor necrosis and reduce vascularity .

Clinical Trials and Case Studies

This compound has progressed through various phases of clinical trials, providing insights into its effectiveness and safety:

  • Phase 1B Trials : These trials focus on assessing this compound as a monotherapy for genetically defined subgroups of colorectal cancer patients with limited treatment options. The combination with immune checkpoint inhibitors is also being evaluated to enhance responses in tumors previously resistant to such therapies .
  • Preclinical Models : Research involving patient-derived xenografts has demonstrated that this compound can significantly inhibit tumor growth in models with RSPO translocations. Notably, treatment led to a marked decrease in stem cell markers and an increase in differentiation markers, suggesting a shift towards less aggressive tumor behavior .
  • Tumor Necrosis Studies : In osteosarcoma models, this compound has been shown to induce significant tumor necrosis and disrupt vascular development, indicating its potential as a therapeutic agent in high-grade cancers with poor prognoses .

Efficacy of this compound in Preclinical Studies

Study TypeModel TypeKey Findings
In vitroVarious cancer cell linesSuppression of proliferation and stem cell markers .
In vivoPatient-derived xenograftsSignificant tumor growth inhibition and increased differentiation .
OsteosarcomaXenograft modelsInduction of necrosis and reduced vascularity observed .

Clinical Trial Phases

PhaseFocus AreaStatus
Phase 1BColorectal cancer with RSPO fusionOngoing
Phase 2Combination therapy with immune checkpoint inhibitorsPlanned

Vergleich Mit ähnlichen Verbindungen

PORCN Inhibitors: ETC-159 vs. LGK-974

Both this compound and LGK-974 (WNT974) are PORCN inhibitors that block Wnt ligand secretion. Key differences include:

Parameter This compound LGK-974
IC50 (PORCN) 18.1 nM (mouse) Not explicitly reported in evidence
Anti-Tumor Efficacy Effective in CRC, OS, and pancreatic cancer PDX models Studied in scleroderma and breast cancer
Bone Loss Observed in mice; mitigated by alendronate Similar bone volume reduction
Clinical Stage Phase 1B trials (combination with pembrolizumab) Preclinical/early clinical (external data)
Combination Therapy Synergizes with PARP inhibitors (Olaparib) Limited evidence in provided sources

Mechanistic Insights :

  • This compound induces tumor necrosis and reduces angiogenesis in OS by downregulating VEGFR1 and FZD7 .
  • LGK-974 shows comparable anti-fibrotic effects in scleroderma but lacks reported synergy with PARP inhibitors .

Other Wnt Pathway Inhibitors

IWP-2

IWP-2 inhibits Wnt processing and secretion by targeting membrane-bound O-acyltransferase (MBOAT).

OMP-54F28 (Vantictumab)

A monoclonal antibody targeting Frizzled receptors.

Key Research Findings

Synergy with PARP Inhibitors

This compound synergizes with Olaparib (PARP inhibitor) in Wnt-addicted cancers, reducing HPAF-II pancreatic tumor growth by 70% in xenografts (combination index < 1) . This synergy arises from this compound’s suppression of Wnt-driven DNA repair genes (e.g., MYBL2), sensitizing tumors to PARP inhibition .

Anti-Angiogenic Effects

In OS xenografts, this compound reduces vascular density by 50% (measured via CD31/ERG staining) and disrupts vascular networks in chicken chorioallantoic membrane (CAM) assays . This contrasts with anti-VEGF therapies, which primarily target mature vessels .

Bone Homeostasis Effects

Both this compound and LGK-974 reduce trabecular bone volume by 30–40% in mice after 4 weeks of treatment. Co-administration of alendronate with this compound restores bone mineral density to baseline levels .

Data Tables

Table 1: Preclinical Efficacy in Cancer Models

Model This compound Effect Reference
Osteosarcoma xenografts ↓β-catenin, ↑necrosis, ↓vascular density
CRC PDX (RSPO fusion) Tumor weight ↓60%, ↑mucinous differentiation
Pancreatic cancer Synergy with Olaparib (tumor volume ↓70%)

Table 2: Pharmacokinetic Profile of this compound

Parameter Value Reference
Oral bioavailability 100% (mice)
Tmax 0.5 hours
Solubility (DMSO) 34 mg/mL

Biologische Aktivität

ETC-159 is a novel small molecule inhibitor targeting the Porcupine (PORCN) enzyme, which plays a critical role in the secretion of Wnt ligands. The Wnt signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and stem cell maintenance. Dysregulation of this pathway is implicated in numerous cancers, particularly those characterized by high Wnt signaling activity. This article delves into the biological activity of this compound, highlighting its efficacy in preclinical and clinical studies, mechanisms of action, and potential therapeutic applications.

This compound functions by inhibiting PORCN, thereby blocking the secretion of Wnt proteins. This results in reduced Wnt/β-catenin signaling, which is often upregulated in certain cancers. The inhibition leads to:

  • Decreased Cell Proliferation : Studies have shown that treatment with this compound significantly reduces proliferation markers in cancer cells.
  • Induction of Differentiation : It promotes differentiation in cancer cells, shifting their transcriptomic profile towards that of more mature cell types.
  • Altered Gene Expression : RNA sequencing analyses indicate widespread transcriptional changes following treatment, including downregulation of stem cell markers and upregulation of differentiation genes .

Table 1: Summary of Biological Effects Induced by this compound

Biological EffectDescription
Inhibition of ProliferationSignificant decrease in proliferation markers .
Induction of DifferentiationShift towards differentiated cell types .
Gene Expression ChangesDownregulation of 2744 genes and upregulation of 2518 genes .
Anti-Angiogenic EffectsReduced vascular formation around tumors .

Preclinical Studies

This compound has been evaluated in various preclinical models, demonstrating robust anti-tumor activity across multiple cancer types:

  • Colorectal Cancer (CRC) : In CRC models with R-spondin translocations, this compound treatment led to a significant reduction in tumor growth and promoted differentiation .
  • Xenograft Models : In xenograft studies involving human cancer cell lines, this compound effectively inhibited tumor growth and induced necrosis within tumors .
  • Pharmacokinetics : this compound exhibits favorable pharmacokinetic properties, with complete oral bioavailability and a plasma half-life sufficient to maintain therapeutic levels post-administration .

Case Study: Efficacy in Patient-Derived Xenografts

In a study involving patient-derived colon cancer xenografts with confirmed R-spondin fusions, treatment with this compound resulted in notable tumor growth inhibition. The tumors displayed a slow response initially but eventually showed significant reductions in size after consistent treatment .

Clinical Studies

This compound has progressed through clinical trials since its development by Duke-NUS Medical School and A*STAR. A Phase I extension study has been initiated to evaluate its safety and efficacy in patients with advanced solid tumors, including colorectal and endometrial cancers. The preliminary results indicate promising outcomes regarding tumor response rates and manageable side effects .

Table 2: Clinical Trial Phases for this compound

PhaseFocus AreaKey Findings
Phase ISafety and dosageWell-tolerated; manageable side effects .
Phase I BEfficacy in solid tumorsPromising response rates observed .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of ETC-159 in inhibiting Wnt signaling?

this compound selectively inhibits porcupine (PORCN), an enzyme essential for Wnt protein palmitoylation and secretion. It demonstrates species-specific potency, with an IC50 of 18.1 nM for murine PORCN and 70 nM for Xenopus Porcn . This inhibition blocks all Wnt ligand activity, reducing downstream β-catenin signaling, as shown by dose-dependent suppression of β-catenin reporter activity (IC50 = 2.9 nM) in vitro .

Q. What in vitro models validate this compound's efficacy in Wnt-driven cancers?

this compound shows robust activity in colorectal cancer (CRC) models with R-spondin translocations, which exhibit hyperactive Wnt signaling. In these models, it suppresses tumor growth by >90% via oral administration (5 mg/kg) and reduces STF reporter activity in RUSH-eGFP-WNT3A cells, as demonstrated by fluorescence intensity assays .

Q. How do pharmacokinetic properties of this compound influence preclinical study design?

this compound has 100% oral bioavailability in mice, with rapid absorption (Tmax = 0.5 h) and sustained blood concentration. This allows for oral dosing in xenograft studies, typically using 5 mg/kg regimens . Solubility in DMSO (34 mg/mL) and stability at -20°C for ≥1 year are critical for in vitro assay preparation .

Advanced Research Questions

Q. How does this compound synergize with PARP inhibitors to overcome chemotherapy resistance?

Preclinical studies show that this compound disrupts Wnt/β-catenin-mediated DNA repair pathways, sensitizing Wnt-addicted cancers to PARP inhibitors like olaparib. In HPAF-II pancreatic cancer models, the combination reduced cell viability by >50% at 4×ED50 compared to monotherapy . This synergy is attributed to this compound's suppression of MYBL2, a β-catenin target gene critical for DNA repair .

Q. What experimental strategies mitigate bone toxicity associated with Wnt inhibition?

Long-term this compound use reduces osteoblast activity, increasing bone surface/volume (BS/BV) by 70% in murine models. Concurrent alendronate therapy restores osteoid width (OI/BV) to near-baseline levels (5% vs. 10% with this compound alone) and reduces adipogenesis (Ad.N/TV = 10 vs. 50 in this compound monotherapy) .

Q. How can this compound enhance immune checkpoint inhibitor efficacy?

Phase 1B trials combine this compound with pembrolizumab to block Wnt-mediated immune exclusion in microsatellite-stable (MSS) ovarian cancer. This compound reduces Wnt ligand secretion, enabling CD8+ T-cell infiltration and increasing TRP2-specific T-cell populations by 3-fold in BRAFV600E/PTEN-/- glioblastoma models .

Q. What biomarkers are critical for patient stratification in this compound clinical trials?

R-spondin translocations and RNF43 mutations are key biomarkers for CRC responsiveness. A FDA-developed diagnostic test identifies tumors with Wnt hyperactivity, enabling enrollment in ongoing trials targeting CRC, endometrial, and pancreatic cancers .

Q. How does this compound modulate tumor vasculature in osteosarcoma (OS) models?

In chemotherapy-resistant OS, this compound downregulates VEGF and Cox-2 expression, reducing angiogenesis by 60% and increasing tumor necrosis by 4-fold. This correlates with prolonged survival in PDX models .

Q. Methodological Considerations

Q. What assays quantify Wnt pathway inhibition in vitro?

  • STF Reporter Assay : Measures β-catenin-driven luciferase activity, with IC50 calculations (e.g., 2.9 nM for this compound) .
  • Fluorescence Imaging : Tracks RUSH-eGFP-WNT3A localization; this compound reduces nuclear fluorescence intensity by 50% within 2 h .

Q. How are RSPO-translocation CRC models optimized for this compound testing?

Patient-derived xenografts (PDXs) with RSPO fusions are treated orally (5 mg/kg, QD) for 21 days. Tumor volume reduction >70% vs. controls validates efficacy .

Q. What protocols address this compound's solubility limitations in non-DMSO solvents?

For in vivo studies, dissolve this compound in 0.5% methylcellulose or PEG-400. For non-DMSO in vitro use, prepare stock in ethanol (≤1 mg/mL) and store at -80°C for ≤6 months .

Q. Clinical Translation Challenges

Q. What Phase 1B trial designs evaluate this compound combination therapies?

Open-label studies (NCTXXXX) administer this compound orally (QOD) with pembrolizumab (200 mg IV, Q3W) in MSS ovarian cancer. Endpoints include RECIST1.1 response rates and immune cell profiling via multiplex IHC .

Q. How is gut toxicity managed during this compound administration?

Low-dose this compound (1 mg/kg) spares intestinal stem cells while maintaining efficacy in CRC PDXs. Co-administration with probiotics or intermittent dosing reduces diarrhea incidence .

Eigenschaften

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRXIFVSTWXRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638250-96-0
Record name ETC-159
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETC-159
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.